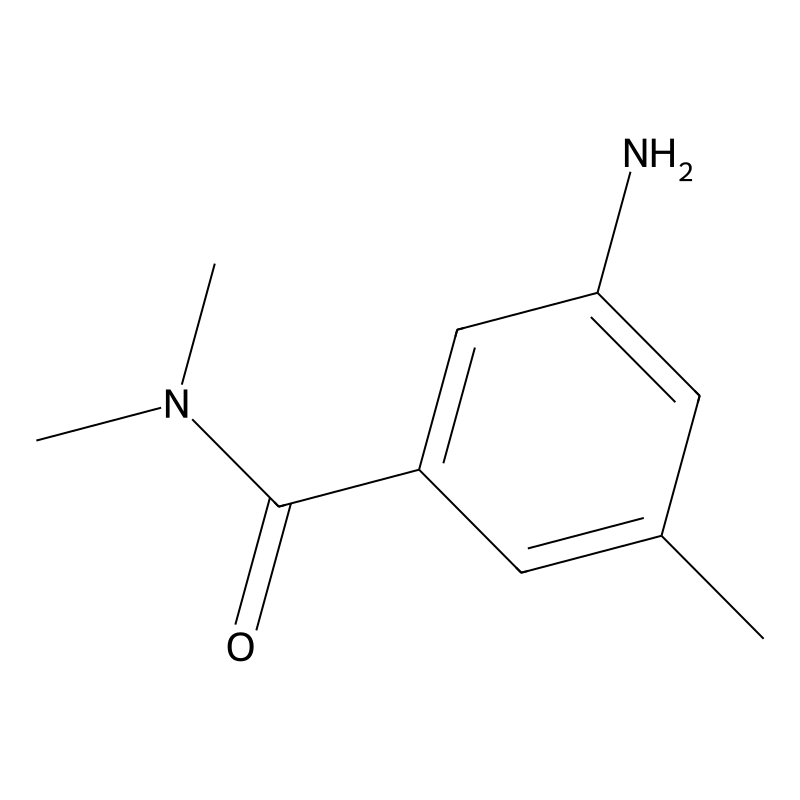

3-amino-N,N,5-trimethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

3-amino-N,N,5-trimethylbenzamide is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various fields, including medical, industrial, biological, and potential drug industries .

Method of Application: A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .

Results: The yields of 2,3-dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .

Antioxidant and Antibacterial Activities

3-amino-N,N,5-trimethylbenzamide has been studied for its potential antioxidant and antibacterial activities .

Method of Application: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The new compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

3-Amino-N,N,5-trimethylbenzamide is a chemical compound with the molecular formula C₁₀H₁₄N₂O. It appears as a white to off-white solid and is soluble in water, with a molecular weight of approximately 214.69 g/mol. The compound features an amino group and a trimethylbenzamide structure, which contribute to its unique chemical properties and potential biological activities. It belongs to the class of organic compounds known as amides, which are recognized for their diverse range of biological activities.

- Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation, typically requiring reagents like nitric acid or sulfuric acid under controlled conditions.

Research indicates that 3-amino-N,N,5-trimethylbenzamide exhibits various biological activities. It has potential applications in pharmaceutical research due to its structural features that allow for interactions within biological systems. The specific mechanisms of action are still under investigation, but its interaction with enzymes and receptors suggests it may serve as an inhibitor or activator in biochemical pathways. Further studies are necessary to elucidate its therapeutic potential in clinical settings.

The synthesis of 3-amino-N,N,5-trimethylbenzamide typically involves several steps:

- Starting Material: The process begins with appropriate precursors such as 5-methylbenzoic acid.

- Formation of Amide Bond: The reaction involves coupling the amine with the acid derivative under acidic conditions to form the amide bond.

- Purification: The final product is purified through recrystallization or other suitable purification techniques to ensure high yield and purity.

This method allows for efficient laboratory-scale production and is adaptable for industrial applications.

3-Amino-N,N,5-trimethylbenzamide has numerous applications across different fields:

- Pharmaceutical Research: It serves as a building block for synthesizing more complex organic molecules and drug candidates.

- Biological Studies: Utilized in enzyme interaction studies and protein-ligand binding investigations.

- Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Interaction studies involving 3-amino-N,N,5-trimethylbenzamide focus on its binding affinity to various biological targets. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and optimizing its therapeutic use. Research aims to clarify how this compound interacts with specific enzymes or receptors, which could inform its potential applications in drug development.

Similar Compounds

Several compounds share structural similarities with 3-amino-N,N,5-trimethylbenzamide. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Amino-N,N,3-trimethylbenzamide | 953739-92-9 | 0.98 | Different position of amino group; potential use in similar applications. |

| 4-Amino-N-(2-diethylaminoethyl)benzamide | 51-06-9 | 0.88 | Contains diethylamino group; may exhibit different pharmacological properties. |

| 5-Amino-2-methylisoindoline-1,3-dione | 2307-00-8 | 0.88 | Isoindoline core; potential applications in different therapeutic areas. |

| N,N-Diethylamino-N-(4-methylphenyl)acetamide | Not specified | 0.85 | Contains diethylamino group; different pharmacodynamics compared to trimethyl derivatives. |

These compounds illustrate the diversity within this chemical class while emphasizing the unique structural characteristics of 3-amino-N,N,5-trimethylbenzamide that may influence its biological activity and therapeutic potential .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant